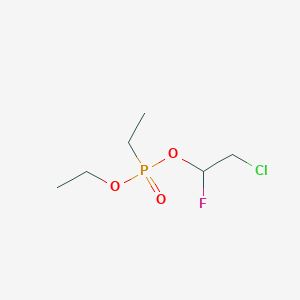![molecular formula C11H13NO4 B14515342 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine CAS No. 63546-32-7](/img/structure/B14515342.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine is a chemical compound that belongs to the class of quinomethanes These compounds are characterized by the presence of a cyclohexadienone ring with a methylidene group
Vorbereitungsmethoden
The synthesis of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be achieved through several synthetic routes. One common method involves the reaction of L-threonine with a suitable quinone derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form quinone derivatives, while reduction reactions can lead to the formation of hydroquinone derivatives. Substitution reactions often involve the replacement of the methylidene group with other functional groups, resulting in a variety of products with different chemical properties .
Wissenschaftliche Forschungsanwendungen
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and as a probe for investigating enzyme mechanisms .
In medicine, the compound is being explored for its potential therapeutic properties, including its ability to act as an antioxidant and its potential use in drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, which can modulate the activity of enzymes involved in oxidative stress and cellular signaling pathways . The methylidene group in the compound can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be compared with other similar compounds, such as N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine and N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid These compounds share a similar quinomethane structure but differ in the amino acid component
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Eigenschaften
CAS-Nummer |
63546-32-7 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-[(2-hydroxyphenyl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)10(11(15)16)12-6-8-4-2-3-5-9(8)14/h2-7,10,13-14H,1H3,(H,15,16)/t7-,10+/m1/s1 |
InChI-Schlüssel |
NZJSRTDOYNXGFI-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N=CC1=CC=CC=C1O)O |
Kanonische SMILES |
CC(C(C(=O)O)N=CC1=CC=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


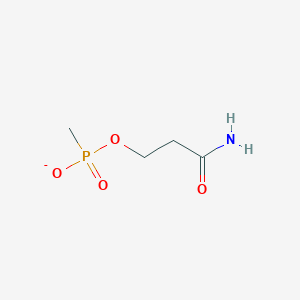
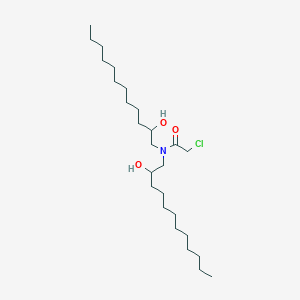
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
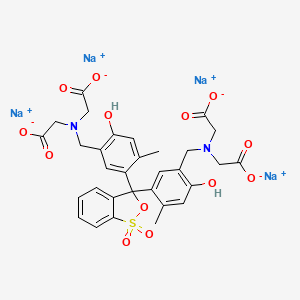

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
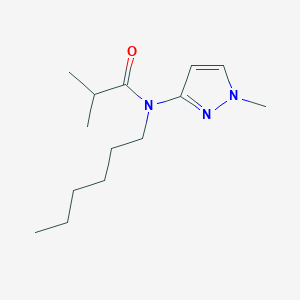
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
